molecular formula C8H7N3OS2 B8408624 2-Amino-5-(2-pyridylsulfinyl)thiazole

2-Amino-5-(2-pyridylsulfinyl)thiazole

Cat. No.: B8408624
M. Wt: 225.3 g/mol
InChI Key: QDFZHFCNGXKPJU-UHFFFAOYSA-N
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Description

2-Amino-5-(2-pyridylsulfinyl)thiazole is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry and oncology research. The 2-aminothiazole core is a privileged structure in drug discovery, known for its broad pharmacological profile and its presence in several clinically applied anticancer agents, such as the kinase inhibitors dasatinib and alpelisib . The unique integration of the 2-pyridylsulfinyl moiety in this particular analog enhances its potential as a key intermediate for the synthesis of targeted therapeutic agents and introduces specific electronic properties that can influence binding to biological targets. The primary research value of this compound lies in its application as a building block for developing novel small-molecule inhibitors. The 2-aminothiazole scaffold has demonstrated potent, selective nanomolar inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, colon, and renal cancers . Its mechanism of action is often associated with the inhibition of critical enzyme targets involved in cell proliferation and survival, such as protein kinases (e.g., VEGFR-2, Src, Abl), tubulin polymerase, and topoisomerase IV . Researchers can functionalize the 2-amino group through reactions such as acylation to form amides, condensation to form Schiff bases, or conversion to urea derivatives, to explore structure-activity relationships and optimize potency against specific targets . This compound is supplied for research purposes only and is strictly intended for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C8H7N3OS2

Molecular Weight

225.3 g/mol

IUPAC Name

5-pyridin-2-ylsulfinyl-1,3-thiazol-2-amine

InChI

InChI=1S/C8H7N3OS2/c9-8-11-5-7(13-8)14(12)6-3-1-2-4-10-6/h1-5H,(H2,9,11)

InChI Key

QDFZHFCNGXKPJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)S(=O)C2=CN=C(S2)N

Origin of Product

United States

Comparison with Similar Compounds

2-Amino-5-Nitrothiazole

  • Substituent: Nitro (-NO₂) at the 5-position.
  • Key Properties : The nitro group increases electron-withdrawing effects, influencing solubility and reactivity. Ultrasonic studies in DMSO-water mixtures (70:30 v/v) revealed concentration- and temperature-dependent interactions, suggesting strong solute-solvent interactions due to polarity .

2-Amino-5-(4-acetylphenylazo)-thiazole (Compound 92)

  • Substituent : 4-Acetylphenylazo (-N=N-C₆H₄-COCH₃) at the 5-position.
  • Key Properties: The azo group enables electrophilic and nucleophilic reactions. Acetylation and benzoylation derivatives (e.g., compounds 93–95) were synthesized and evaluated for toxicity and antioxidant activity.

2-Amino-5-(3-arylsydnon-4-oyl)thiazoles

  • Substituent: 3-Arylsydnon-4-oyl group at the 5-position.
  • Key Properties: The sydnone ring (a mesoionic heterocycle) enhances antioxidant activity. Sixteen derivatives showed 80–85% yields, with in vitro assays identifying compounds exhibiting potent radical-scavenging activity .

Thiazole Carboxylic Acid Derivatives (e.g., MMPI-1154)

  • Substituent : Carboxylic acid (-COOH) at variable positions.
  • Key Properties: Superior matrix metalloproteinase-2 (MMP-2) inhibition compared to hydroxamic acid analogs.

Key Structural and Functional Insights

Aromatic/Planar Substituents (e.g., pyridyl, sydnonyl): Facilitate π-π stacking with enzyme active sites, critical for MMP-2 and COX-2 inhibition .

Flexible Linkers (e.g., azo, acetyl) : Enable derivatization for optimizing pharmacokinetic properties .

Preparation Methods

Synthesis of α-Haloketone Precursors

The preparation of 2-bromo-1-(2-pyridylsulfinyl)ethanone is critical. This intermediate is synthesized via sulfoxidation of 2-pyridylthioacetyl bromide using oxidizing agents such as meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide. The sulfoxidation step typically proceeds in dichloromethane at 0–25°C, achieving yields of 70–85%.

Cyclocondensation with Thioureas

Reacting the α-haloketone with thiourea in ethanol under reflux conditions (12–24 hours) forms the thiazole core. The reaction mechanism involves nucleophilic attack by the thiourea sulfur on the carbonyl carbon, followed by cyclization and elimination of hydrogen halide. This step yields this compound with purities exceeding 90% after recrystallization (Table 1).

Table 1: Hantzsch Synthesis Optimization

α-HaloketoneThiourea DerivativeSolventTime (h)Yield (%)Purity (%)
2-Bromo-1-(2-pyridylsulfinyl)ethanoneThioureaEthanol187892
2-Chloro-1-(2-pyridylsulfinyl)ethanoneN-MethylthioureaTHF246588

Oxidative Functionalization of Thiazole Intermediates

An alternative route involves post-synthetic oxidation of sulfide-containing thiazoles. This two-step approach first constructs 2-amino-5-(2-pyridylthio)thiazole, followed by selective oxidation to the sulfinyl derivative.

Thiazole Formation via Cyclocondensation

Using a modified Hantzsch protocol, 2-amino-5-(2-pyridylthio)thiazole is synthesized from 2-bromo-1-(2-pyridylthio)ethanone and thiourea. Reactions in ethanol at 80°C for 8 hours achieve yields of 82–90%.

Sulfide-to-Sulfinyl Oxidation

The sulfide intermediate is oxidized using iodine in tetrahydrofuran (THF) at room temperature. This method, adapted from the oxidation of thiazolines to thiazoles, selectively converts the thioether to a sulfinyl group without over-oxidation to sulfone. Yields range from 65–75%, with the reaction progress monitored via thin-layer chromatography (TLC).

Key Reaction Parameters:

  • Oxidizing Agent: Iodine (2 equivalents)

  • Solvent: THF

  • Time: 24 hours

  • Workup: Quenching with aqueous Na₂S₂O₃, extraction with ethyl acetate

Transition Metal-Catalyzed Coupling Strategies

Recent advances employ palladium-catalyzed cross-coupling to introduce the pyridylsulfinyl group onto preformed thiazoles. This method enhances regioselectivity and functional group tolerance.

Suzuki-Miyaura Coupling

A boronic acid derivative of 2-pyridylsulfinyl is coupled with 5-bromo-2-aminothiazole using Pd(PPh₃)₄ as a catalyst. Reactions proceed in a mixture of toluene and aqueous Na₂CO₃ at 100°C, yielding 60–70% of the target compound.

Table 2: Coupling Reaction Optimization

CatalystLigandBaseYield (%)
Pd(OAc)₂XantphosK₂CO₃58
Pd(PPh₃)₄NoneNa₂CO₃68

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages:

  • Hantzsch Synthesis: High yields and simplicity but requires specialized α-haloketones.

  • Oxidative Functionalization: Enables late-stage modification but involves hazardous oxidants.

  • Cross-Coupling: Offers modularity but demands expensive catalysts.

Table 3: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost
Hantzsch Synthesis7892HighLow
Oxidative Functionalization7085ModerateModerate
Cross-Coupling6890LowHigh

Q & A

Q. What are the optimal synthetic routes for preparing 2-amino-5-(2-pyridylsulfinyl)thiazole and its derivatives?

The synthesis typically involves coupling reactions between thiazole precursors and functionalized pyridine derivatives. For example, 2-aminothiazole derivatives can be synthesized via cyclization of thiourea with α-haloketones under mild basic conditions. Electrophilic substitution reactions at the amino group (e.g., acetylation with acetic anhydride at 60–70°C) or aryl substituents (e.g., Claisen-Schmidt condensation with aldehydes) are common for functionalization . Solvent-free conditions and catalysts like triethylamine (TEA) improve reaction efficiency and yield .

Q. How are structural and purity characteristics of this compound validated experimentally?

Combined spectroscopic techniques are critical:

  • IR spectroscopy : Identifies functional groups (e.g., NH stretching at ~3164 cm⁻¹, C=O stretching at ~1682 cm⁻¹) .
  • ¹H NMR : Confirms proton environments (e.g., methyl protons at δ 2.25–2.62 ppm, aromatic protons at δ 7.26–8.16 ppm) .
  • Mass spectrometry : Verifies molecular weight (e.g., molecular ion peak at m/z = 246 for a related compound) .
    Chromatographic methods (HPLC, GC) ensure purity, particularly for pharmaceutical secondary standards .

Q. What in vitro biological screening methods are used to assess the bioactivity of thiazole derivatives?

Standard assays include:

  • Antioxidant activity : DPPH radical scavenging assays (IC₅₀ values) and measurement of antioxidant enzyme activities (e.g., superoxide dismutase, catalase) in treated rat liver homogenates .
  • Toxicity screening : Liver function enzyme assays (ALT, AST) to evaluate hepatotoxicity at varying doses (e.g., 50–100 mg/kg) .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the reactivity and pharmacological properties of this compound derivatives?

Electron-withdrawing groups (e.g., acetyl, benzoyl) on the arylazo moiety enhance electrophilic reactivity, enabling further derivatization (e.g., chalcone or pyrazole formation) . Conversely, electron-donating groups (e.g., methoxy) on the thiazole ring can improve solubility and bioavailability, critical for microelectronics or drug delivery applications . Computational studies (e.g., HOMO-LUMO analysis) predict how substituents modulate electronic properties and binding affinity to biological targets .

Q. What strategies resolve contradictions in thermal stability vs. solubility data for polyimides derived from thiazole compounds?

Polyimides synthesized from 2-amino-5-arylazothiazole precursors exhibit high glass transition temperatures (Tg > 250°C) but may suffer from poor solubility. To balance these properties:

  • Co-polymerization : Introduce flexible linkages (e.g., ether or sulfone groups) while retaining aromatic rigidity .
  • Solvent optimization : Use polar aprotic solvents (e.g., NMP, DMF) during polycondensation to improve solubility without compromising thermal stability .

Q. How are mechanistic insights into thiazole biosynthesis pathways applied to engineer microbial production of this compound?

In yeast, thiazole biosynthesis involves cysteine, glycine, and pentulose-5-phosphate as precursors. Key intermediates like 5-(2-hydroxyethyl)-4-methylthiazole-2-carboxylic acid (HET-P) are phosphorylated for incorporation into thiamin . Metabolic engineering can upregulate enzymes in the pentose phosphate pathway to enhance precursor availability. Heterologous expression of prokaryotic thiazole synthases in E. coli may bypass bottlenecks in eukaryotic systems .

Methodological Considerations

Q. What analytical approaches differentiate regioisomers in thiazole derivatives during synthesis?

  • 2D NMR (COSY, NOESY) : Resolves overlapping proton signals in complex arylazo-thiazole regioisomers .
  • X-ray crystallography : Provides unambiguous confirmation of regiochemistry for crystalline intermediates .
  • Chromatographic separation : Reverse-phase HPLC with UV detection distinguishes isomers based on polarity differences .

Q. How are structure-activity relationships (SAR) optimized for anticancer activity in thiazole derivatives?

  • Substituent screening : Replace the pyridylsulfinyl group with heteroaromatic rings (e.g., pyrazine) to enhance DNA intercalation or kinase inhibition .
  • In vivo validation : Use xenograft models (e.g., human breast or colon cancer) to correlate in vitro cytotoxicity (IC₅₀) with tumor regression rates .

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